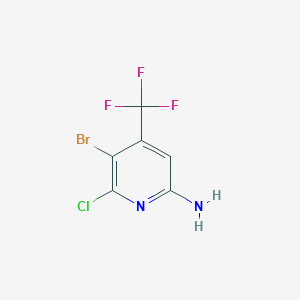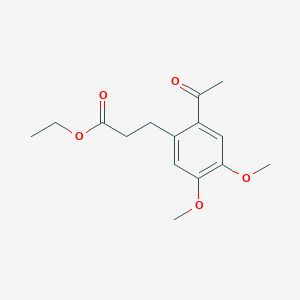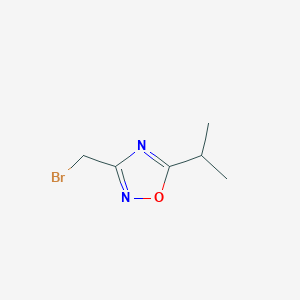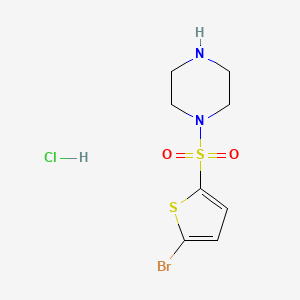
4-(1-Bromoethyl)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Bromoethyl)oxane is an organic compound with the chemical formula C7H13BrO . It belongs to the family of alkyl ethers, which are widely used in industrial, agricultural, and medicinal applications.
Synthesis Analysis
The synthesis of oxetane derivatives, such as 4-(1-Bromoethyl)oxane, has been a subject of numerous studies. These studies have relied on both established synthetic methods and the development of numerous new methodologies for oxetane synthesis and incorporation .Molecular Structure Analysis
The 4-(1-bromoethyl)oxane molecule contains a total of 22 bonds. There are 9 non-H bonds, 1 rotatable bond, 1 six-membered ring, and 1 ether (aliphatic) . The molecule contains a total of 22 atoms: 13 Hydrogen atoms, 7 Carbon atoms, 1 Oxygen atom, and 1 Bromine atom .Chemical Reactions Analysis
The four-membered oxetane ring, a key component of 4-(1-Bromoethyl)oxane, has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .Physical And Chemical Properties Analysis
4-(1-Bromoethyl)oxane has a molecular weight of 193.08 g/mol. It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count. It has 1 rotatable bond. The exact mass and monoisotopic mass of the molecule is 192.01498 g/mol .Applications De Recherche Scientifique
Synthesis of Oxetane Derivatives
4-(1-Bromoethyl)oxane: is instrumental in the synthesis of oxetane derivatives, which are crucial in medicinal chemistry. The compound can undergo ring expansion to form oxetanes, a process that can be catalyzed by trimethyloxosulfonium ylide . These oxetane derivatives are valuable for their potential pharmacological properties and are used in the development of new drugs.
Cationic Cellulose Nanocrystals Production
In the field of materials science, 4-(1-Bromoethyl)oxane is used to produce cationic cellulose nanocrystals (CNCs). This is achieved through a one-pot reaction involving esterification and nucleophilic attack, leading to a higher grafting density while retaining the crystallinity of CNCs . These modified CNCs have applications in drug delivery systems and as additives in polymer composites.
Mécanisme D'action
Safety and Hazards
Orientations Futures
The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate . This suggests that 4-(1-Bromoethyl)oxane and similar compounds may have a wide range of applications in the chemical sciences, particularly in medicinal chemistry .
Propriétés
IUPAC Name |
4-(1-bromoethyl)oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-6(8)7-2-4-9-5-3-7/h6-7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRQHIKCGHXQRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOCC1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Bromoethyl)oxane | |
CAS RN |
1506954-36-4 |
Source


|
| Record name | 4-(1-bromoethyl)oxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1376116.png)
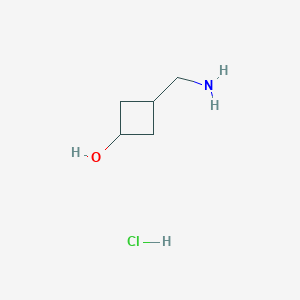
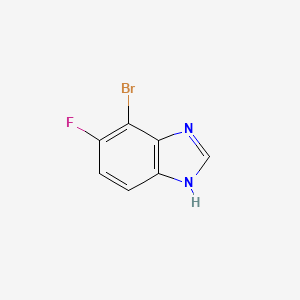

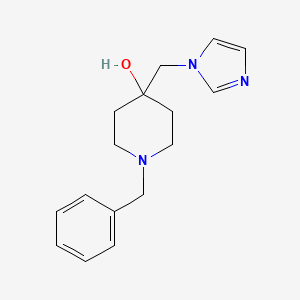
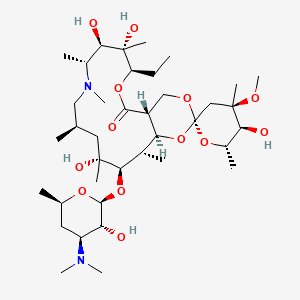
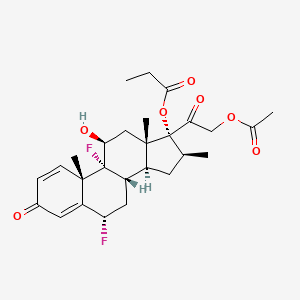
![7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1376124.png)

![1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethanone](/img/structure/B1376129.png)
